molecular formula C6H11NO3Se B14511719 3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid CAS No. 62673-26-1

3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid

Cat. No.: B14511719
CAS No.: 62673-26-1
M. Wt: 224.13 g/mol
InChI Key: VZYHUKFGCUVNDR-UHFFFAOYSA-N
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Description

3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid is an organic compound that belongs to the class of carboxylic acids It contains a carboxyl group (-COOH) and an amino group (-NH2) attached to a propanoic acid backbone, with a selanyl (selenium-containing) group linked to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, where a base abstracts a proton from the alpha carbon of a malonic ester, which is then alkylated with an alkyl halide. The hydrolysis of the esters and the amide protecting group under aqueous acidic conditions generates the desired amino acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include selenoxide, selenone, alcohol derivatives, and various substituted amino acids.

Scientific Research Applications

3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s selenium content makes it useful for studying selenium’s role in biological systems.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid involves its interaction with various molecular targets and pathways. The selanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The amino and carboxyl groups allow the compound to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement and in research.

Uniqueness

3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid is unique due to its specific structure, combining a selanyl group with a propanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62673-26-1

Molecular Formula

C6H11NO3Se

Molecular Weight

224.13 g/mol

IUPAC Name

3-(3-amino-3-oxopropyl)selanylpropanoic acid

InChI

InChI=1S/C6H11NO3Se/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H2,7,8)(H,9,10)

InChI Key

VZYHUKFGCUVNDR-UHFFFAOYSA-N

Canonical SMILES

C(C[Se]CCC(=O)O)C(=O)N

Origin of Product

United States

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